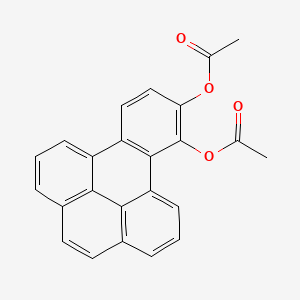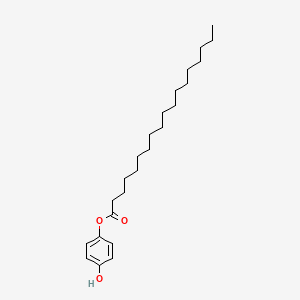![molecular formula C22H24N2O B14415957 N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide CAS No. 83076-38-4](/img/structure/B14415957.png)
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide is an organic compound belonging to the class of amides This compound features a naphthalene ring system substituted with a carboxamide group, which is further substituted with a diethylamino group and a methyl(phenyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce a carboxamide group at the 1-position.
Substitution Reactions: The carboxamide group is then substituted with a diethylamino group through nucleophilic substitution.
Introduction of the Methyl(phenyl)amino Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-2-[methyl(phenyl)amino]benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N,N-Diethyl-2-[methyl(phenyl)amino]anthracene-1-carboxamide: Similar structure but with an anthracene ring instead of a naphthalene ring.
Uniqueness
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide is unique due to its naphthalene ring system, which provides distinct electronic and steric properties compared to benzene or anthracene derivatives. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
| 83076-38-4 | |
Fórmula molecular |
C22H24N2O |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(N-methylanilino)naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H24N2O/c1-4-24(5-2)22(25)21-19-14-10-9-11-17(19)15-16-20(21)23(3)18-12-7-6-8-13-18/h6-16H,4-5H2,1-3H3 |
Clave InChI |
NINTXUCAMWJKEK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(C=CC2=CC=CC=C21)N(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


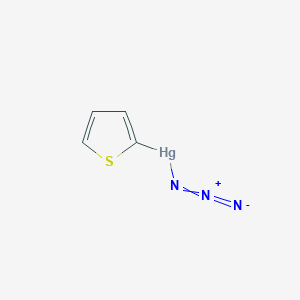
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/no-structure.png)
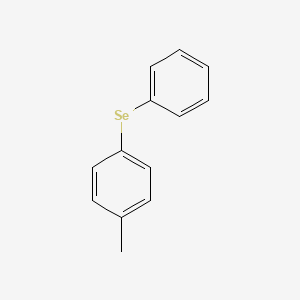
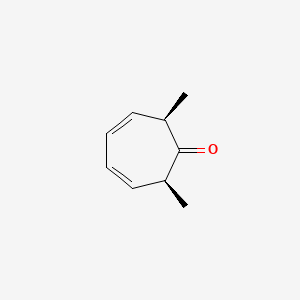
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)
